

Physical characteristics of 4-Isopropylthiazole-2-carboxylic acid

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Compound of Interest

Compound Name: 4-Isopropylthiazole-2-carboxylic acid

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An In-Depth Technical Guide to the Physical Characteristics of **4-Isopropylthiazole-2-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of **4-Isopropylthiazole-2-carboxylic acid** (CAS No: 300831-06-5). As a heterocyclic carboxylic acid, this compound serves as a valuable building block in medicinal chemistry and drug development, notably as a reagent for synthesizing inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.^{[1][2]} This document is structured to provide researchers, scientists, and drug development professionals with essential data on the compound's identity, core physicochemical properties, spectroscopic profile, and guidelines for its stable storage and safe handling. Where experimental data is not publicly available, this guide presents predicted values and outlines detailed, validated protocols for their experimental determination, thereby offering a framework for comprehensive characterization.

Compound Identification and Overview

4-Isopropylthiazole-2-carboxylic acid is a substituted thiazole derivative featuring a carboxylic acid functional group at the 2-position and an isopropyl group at the 4-position. This unique substitution pattern imparts specific chemical reactivity and physical properties that are of interest in synthetic chemistry.

Identifier	Data
IUPAC Name	4-(1-methylethyl)-1,3-thiazole-2-carboxylic acid
Synonyms	4-propan-2-yl-1,3-thiazole-2-carboxylic acid, 4-Isopropyl-thiazole-2-carboxylic acid[3][4][5]
CAS Number	300831-06-5[2][3]
Molecular Formula	C ₇ H ₉ NO ₂ S[3]
Molecular Weight	171.22 g/mol [3]
Chemical Structure	

Core Physicochemical Properties

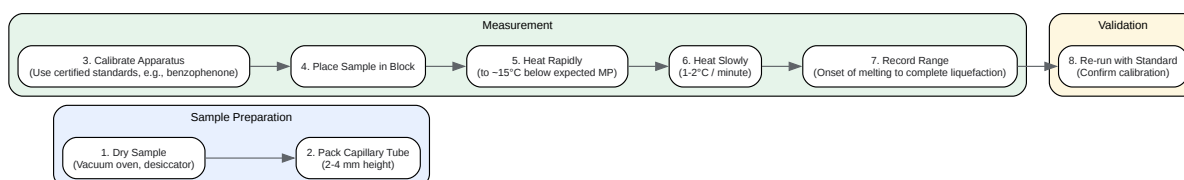
The physical properties of a compound are critical for its application in research and development, influencing everything from reaction kinetics to formulation. The following table summarizes the key physicochemical data for **4-Isopropylthiazole-2-carboxylic acid**.

Property	Value / Description	Data Type
Appearance	White to off-white solid[4]	Experimental
Melting Point	Not available	-
Boiling Point	309.4 ± 35.0 °C[4]	Predicted
Density	1.270 ± 0.06 g/cm ³ [4]	Predicted
pKa	0.52 ± 0.10[4]	Predicted
Solubility	Not available	-

Thermal Properties: Melting and Boiling Points

The predicted boiling point is high, as is typical for carboxylic acids which can form strong intermolecular hydrogen bonds.[6] However, for a solid compound, the melting point is a more critical parameter for identification, purity assessment, and handling. As no experimental melting point is readily available, its determination is a primary step in characterization.

This protocol describes a self-validating method for accurately determining the melting point range. The choice of a slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring a precise measurement.



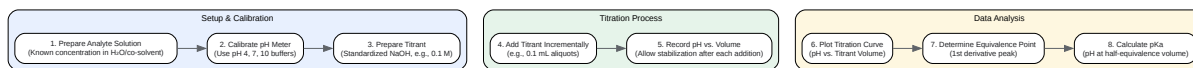
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Caption: Workflow for Melting Point Determination.

Acidity (pKa)

The predicted pKa of 0.52 is exceptionally low for a carboxylic acid (compare to acetic acid, $\text{pKa} \approx 4.8$).^{[4][7]} This predicted high acidity stems from the strong electron-withdrawing nature of the aromatic thiazole ring. The ring's heteroatoms (nitrogen and sulfur) inductively withdraw electron density, which strongly stabilizes the resulting carboxylate anion upon deprotonation, thereby shifting the equilibrium towards dissociation and lowering the pKa. Experimental verification is essential.

Potentiometric titration provides a reliable method for determining the pKa by measuring the pH of a solution as a function of added titrant. The pKa is the pH at which the acid is 50% dissociated, corresponding to the midpoint of the titration curve's buffer region.



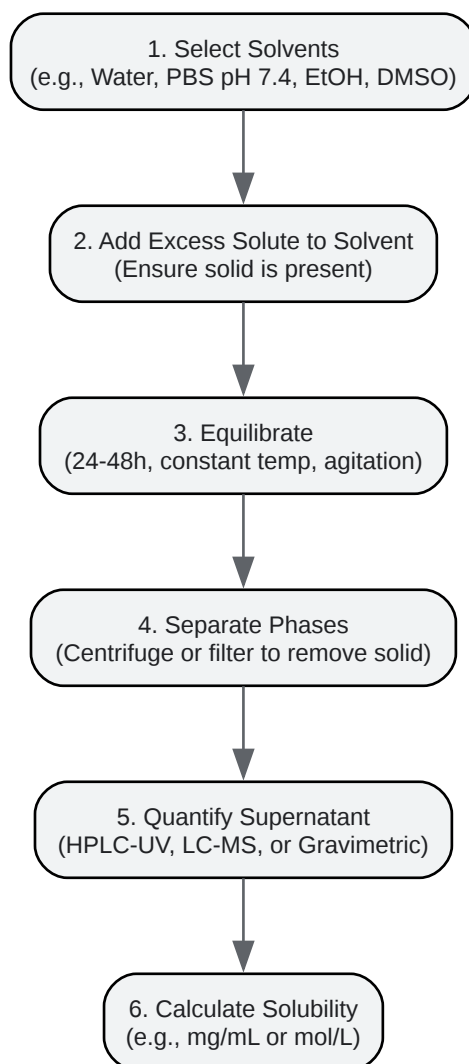
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Caption: Workflow for pKa Determination via Titration.

Solubility Profile

The solubility of **4-Isopropylthiazole-2-carboxylic acid** is dictated by a balance between its polar carboxylic acid and thiazole moieties and its nonpolar isopropyl group. It is expected to be poorly soluble in nonpolar solvents (e.g., hexanes), moderately soluble in polar organic solvents (e.g., ethanol, DMSO), and soluble in aqueous basic solutions where it forms a carboxylate salt.

This method determines the equilibrium solubility, which is a critical parameter for drug development and reaction setup. The use of an orbital shaker and a fixed temperature ensures that a true equilibrium is reached.



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Caption: Workflow for Thermodynamic Solubility Testing.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the chemical structure and purity of a compound. Based on its functional groups, the following spectral characteristics are expected.

- Infrared (IR) Spectroscopy: The IR spectrum should display a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm^{-1} . A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm^{-1} . Additional peaks for aromatic C=C and C=N stretching within the thiazole ring would appear in the 1600-1450 cm^{-1} region.[8][9]

- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The most downfield signal will be a broad singlet for the acidic carboxylic proton (-COOH), typically found above 10 ppm. The single proton on the thiazole ring (at C5) would appear as a singlet in the aromatic region (7-8 ppm). The isopropyl group will present as a septet (for the CH) around 3.0-3.5 ppm and a doublet (for the two CH₃ groups) around 1.2-1.5 ppm.[8][9]
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm range. The carbons of the thiazole ring would appear between ~115-170 ppm. The two carbons of the isopropyl group will be found upfield, typically below 40 ppm.[9]
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 171. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[9]

Stability, Storage, and Handling

Chemical Stability

Carboxylic acids are generally stable compounds. However, thiazole rings can be susceptible to strong oxidizing agents. At elevated temperatures, decarboxylation may occur. Stability in aqueous solution is pH-dependent and should be assessed for long-term storage of solutions. [10]

Recommended Storage

For optimal long-term stability, the solid compound should be stored under controlled conditions. Commercial suppliers recommend storing the material at temperatures ranging from 2-8°C to as low as -20°C.[11] To prevent degradation from atmospheric moisture, it is imperative to store the compound in a tightly sealed container in a dry environment.[11][12]

Safety and Handling

According to available safety data, **4-Isopropylthiazole-2-carboxylic acid** is classified as a substance that causes serious eye irritation and may cause skin and respiratory irritation.[13] [14]

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[13]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[13] For skin contact, wash off with soap and water. If inhaled, move to fresh air.[13]

Conclusion

4-Isopropylthiazole-2-carboxylic acid is a solid, highly acidic compound whose full experimental characterization is still emerging in public literature. The predicted properties, particularly its low pKa, highlight the significant electronic influence of the thiazole ring. This guide provides both the available data and the necessary experimental frameworks for researchers to fully characterize this important synthetic building block, ensuring its effective and safe use in drug discovery and other scientific endeavors.

References

- Greenbook. (2018). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-Amino-4-isopropylthiazole-5-carboxylic acid.
- UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Examples - Example 9.
- Pharmaffiliates. (n.d.). **4-Isopropylthiazole-2-carboxylic Acid**.
- The School for Excellence (TSFX). (n.d.). Physical Properties of Carboxylic Acids.
- PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid.
- PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1).
- Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. *Molecules*, 26(5), 1485*. MDPI.
- Păceșilă, M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. *Molecules*, 27(19), 6245*. PMC - NIH.
- Beauchamp, T. (n.d.). Spec Ir NMR Spectra Tables. Scribd.
- ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- Organic Chemistry Tutor. (2021). Structure Determination from Spectra (H NMR, C NMR, IR). YouTube.

- Semantic Scholar. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
- Nowick, J. S. (n.d.). Organic Spectroscopy - Problems from Previous Years' Exams. University of California, Irvine.
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- University of Wisconsin-Madison. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid.
- Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of pharmaceutical sciences, 74(8), 815–820*.

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Sources

- 1. usbio.net [usbio.net]
- 2. 4-Isopropylthiazole-2-carboxylic acid | 300831-06-5 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 300831-06-5 CAS MSDS (4-Isopropylthiazole-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-Isopropylthiazole-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. tsfx.edu.au [tsfx.edu.au]
- 7. pKa Values for Organic and Inorganic Bronsted Acids at 25°C [owl.oit.umass.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 300831-06-5|4-Isopropylthiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 12. 2-Isopropylthiazole-4-carboxylic acid | 234445-61-5 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
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